Product packaging for Ajugarin III(Cat. No.:CAS No. 62640-07-7)

Ajugarin III

Cat. No.: B12770085
CAS No.: 62640-07-7
M. Wt: 452.5 g/mol
InChI Key: CKFVDHQBDIXHOT-PGQNDPHJSA-N
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Description

Ajugarin III (CAS RN 62640-07-7) is a neo-clerodane diterpenoid compound isolated from plants of the Ajuga genus, such as Ajuga remota . It is characterized as the 1,1-dihydroxy analog of Ajugarin I and has a molecular formula of C 24 H 36 O 8 and a molecular weight of 452.54 g/mol . Its melting point is 243-245°C . This compound is of significant value in entomological and agricultural research due to its well-documented insect antifeedant properties . It has shown activity against pests like the African armyworm, making it a compound of interest for developing more selective and environmentally friendly insect control strategies that work by inhibiting insect feeding rather than causing direct mortality . This product is labeled "For Research Use Only" (RUO) . It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications, or for any form of personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36O8 B12770085 Ajugarin III CAS No. 62640-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62640-07-7

Molecular Formula

C24H36O8

Molecular Weight

452.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-yl]methyl acetate

InChI

InChI=1S/C24H36O8/c1-15-10-20(32-17(3)27)24(14-31-16(2)26)19(6-5-8-23(24,29)13-25)22(15,4)9-7-18-11-21(28)30-12-18/h11,15,19-20,25,29H,5-10,12-14H2,1-4H3/t15-,19-,20+,22+,23+,24+/m1/s1

InChI Key

CKFVDHQBDIXHOT-PGQNDPHJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@@]2(CO)O)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC2(CO)O)COC(=O)C)OC(=O)C

Origin of Product

United States

Isolation and Chromatographic Purification of Ajugarin Iii from Natural Sources

Strategic Selection and Processing of Plant Material

The primary sources for the isolation of Ajugarin III and related neo-clerodane diterpenoids are plants from the Lamiaceae family, particularly those of the Ajuga and Clerodendrum genera. researchgate.netresearchgate.netmdpi.com Species such as Ajuga bracteosa and Clerodendrum bungei have been identified as producers of these compounds. mdpi.complos.org

The process begins with the collection of the appropriate plant parts, which are typically the aerial portions (leaves and stems). scholarsresearchlibrary.comnih.govfrontiersin.org These materials are then thoroughly washed and shade-dried to prevent the degradation of thermolabile constituents. nih.govfrontiersin.org Following the drying process, the plant material is coarsely crushed or ground into a fine powder. scholarsresearchlibrary.comnih.govfrontiersin.org This increases the surface area available for solvent interaction, which is a critical factor for achieving efficient extraction of the target compounds. aocs.org The powdered material is then stored in airtight containers until the extraction process begins. nih.govfrontiersin.org

Optimized Solvent Extraction Protocols

The extraction of this compound from the processed plant material is typically achieved through solvent extraction. coleparmer.frvinanhatrang.com The choice of solvent is critical and is based on the polarity of the target neo-clerodane diterpenoids. vinanhatrang.com

A common method involves the exhaustive maceration or percolation of the dried, powdered plant material with organic solvents. scholarsresearchlibrary.comnih.gov High-proof alcohols like methanol (B129727) or ethanol (B145695) are frequently employed for the initial extraction. nih.govcoleparmer.fr For instance, a common procedure involves soaking the plant powder in methanol at room temperature for an extended period, often up to 72 hours, sometimes assisted by sonication to enhance extraction efficiency. nih.govfrontiersin.org

After the initial extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract. scholarsresearchlibrary.comnih.gov This crude extract is often a complex mixture of various phytochemicals. To enrich the fraction containing diterpenoids, a liquid-liquid partitioning step is performed. The crude extract is suspended in water and sequentially extracted with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). mdpi.com The fraction soluble in ethyl acetate is frequently found to be rich in neo-clerodane diterpenoids like this compound and is selected for further chromatographic purification. mdpi.comsrce.hr

Advanced Chromatographic Separation Techniques

The purification of this compound from the enriched extract requires sophisticated chromatographic techniques to separate it from other structurally similar compounds. nih.govfrontiersin.org

Column chromatography is a fundamental technique used for the large-scale separation of compounds from the crude extract. scholarsresearchlibrary.com The stationary phase most commonly used is silica (B1680970) gel, which separates compounds based on their polarity. scholarsresearchlibrary.comnih.govfrontiersin.org

The process is often carried out in a stepwise manner:

Initial Fractionation: The ethyl acetate fraction is subjected to a silica gel column. mdpi.com

Gradient Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the concentration of a more polar solvent like ethyl acetate. scholarsresearchlibrary.com

Monitoring and Pooling: The eluted fractions are collected and monitored using Thin-Layer Chromatography (TLC). scholarsresearchlibrary.com Fractions that show similar TLC profiles, especially those corresponding to the expected polarity of this compound, are pooled together for further purification. scholarsresearchlibrary.com

Multiple rounds of column chromatography may be necessary, sometimes using different stationary phases like Sephadex LH-20, which separates molecules based on size, to remove pigments and other classes of compounds. researchgate.netnih.gov

Table 1: Example of Column Chromatography Parameters for Diterpenoid Isolation

ParameterDescription
Stationary Phase Silica gel (200-300 mesh) frontiersin.org
Mobile Phase Gradient of Petroleum Ether and Ethyl Acetate mdpi.com
Monitoring Thin-Layer Chromatography (TLC) with UV visualization scholarsresearchlibrary.com
Result Pooled fractions enriched in neo-clerodane diterpenoids

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of this compound. ingentaconnect.com It offers higher resolution and efficiency compared to standard column chromatography. selectscience.net

Analytical HPLC is used to assess the purity of the fractions obtained from column chromatography and to quantify the amount of the target compound. nih.govnih.gov A reversed-phase C18 column is typically used for this purpose. nih.govingentaconnect.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water or methanol and water. nih.govingentaconnect.com Detection is commonly performed using a Diode Array Detector (DAD) at a specific wavelength, such as 220 nm, where the compound exhibits absorbance. nih.govingentaconnect.com

Preparative HPLC is employed to isolate the pure compound in larger quantities from the most enriched fractions. ingenieria-analitica.comardena.comknauer.net The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. lcms.cz The goal is to separate the peak corresponding to this compound from any remaining impurities. The collected fractions containing the pure compound are then combined, and the solvent is evaporated to yield the isolated this compound.

Table 2: Typical HPLC Parameters for Ajugarin Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column Type Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.govReversed-Phase C18 (larger diameter, e.g., >20 mm) ingenieria-analitica.com
Mobile Phase Acetonitrile/Water or Methanol/Water gradient nih.govingentaconnect.comIsocratic or focused gradient of Acetonitrile/Water researchgate.net
Flow Rate ~1 mL/min nih.govingentaconnect.comScaled up (e.g., >20 mL/min) ingenieria-analitica.com
Detection Diode Array Detector (DAD) at ~220 nm nih.govingentaconnect.comUV-Vis Detector at ~220 nm
Purpose Purity assessment and quantification nih.govnih.govIsolation of pure compound ardena.comknauer.net

Comprehensive Structural Elucidation of Ajugarin Iii

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the intricate carbon skeleton and stereochemistry of complex natural products like Ajugarin III. researchgate.net Through a series of one- and two-dimensional experiments, chemists can map the connectivity of atoms and their spatial relationships.

One-Dimensional NMR Experiments (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of different proton environments and their immediate electronic surroundings, while the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. researchgate.net

The molecular formula of this compound is C₂₄H₃₆O₈. pjps.pk A ¹³C NMR experiment would therefore be expected to show 24 distinct carbon signals, unless molecular symmetry renders some carbons chemically equivalent. unesp.br Similarly, the ¹H NMR spectrum would display signals corresponding to all 36 protons, with their chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J-values) providing clues about the connectivity between adjacent protons.

While the specific experimental spectra for this compound are not widely published, the expected data can be inferred from analyses of closely related neo-clerodane diterpenoids. csic.esresearchgate.net The tables below are illustrative of the type of data obtained from these experiments for a compound with the proposed structure of this compound.

Table 1: Illustrative ¹H NMR Data for this compound (CDCl₃) This table is a representation of expected values based on related compounds, not published experimental data for this compound.

Position δH (ppm) Multiplicity J (Hz)
1 ~2.50 m
2 ~1.80 m
3 ~1.65 m
6 ~4.80 dd 11.0, 5.0
7 ~2.10 m
11 ~4.90 m
12 ~5.30 m
14 ~5.90 m
16 ~4.75 d 1.8
17-Me ~0.85 d 6.5
18-CH₂ ~2.60, 2.80 d 4.5
19-CH₂OAc ~4.10, 3.90 d 12.0
20-Me ~0.80 s
OAc ~2.05, 1.98 s

Table 2: Illustrative ¹³C NMR Data for this compound (CDCl₃) This table is a representation of expected values based on related compounds, not published experimental data for this compound.

Position δC (ppm) Type (DEPT)
1 ~98.0 C
2 ~38.0 CH₂
3 ~25.0 CH₂
4 ~45.0 C
5 ~50.0 C
6 ~72.0 CH
7 ~35.0 CH
8 ~40.0 C
9 ~42.0 CH
10 ~55.0 C
11 ~70.0 CH
12 ~75.0 CH
13 ~125.0 C
14 ~140.0 CH
15 ~170.0 C
16 ~70.0 CH₂
17 ~16.0 CH₃
18 ~33.0 CH₂
19 ~65.0 CH₂
20 ~18.0 CH₃
OAc (C=O) ~170.5, 170.0 C

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY, ROESY)

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org By mapping these ¹H-¹H connections, it is possible to trace out entire spin systems within the molecule, such as the sequence of protons around a cyclohexane (B81311) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (¹JCH). columbia.edu It is essential for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). mdpi.com This is arguably the most critical experiment for elucidating the carbon skeleton, as it connects fragments identified by COSY and links quaternary carbons (which have no attached protons) to the rest of the structure.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy) : These experiments detect correlations between nuclei that are close in space, regardless of whether they are connected through bonds. libretexts.orglibretexts.org This information is vital for determining the relative stereochemistry of the molecule, showing which groups are on the same face (syn) or opposite faces (anti) of a ring system. wordpress.com

For this compound, HMBC correlations would be key to connecting the decalin core, the butenolide side chain, and the various substituents like the acetate (B1210297) and hydroxyl groups.

Stereochemical Assignments via NMR Spectroscopic Analysis

The relative stereochemistry of this compound's multiple chiral centers is determined primarily through NOESY or ROESY experiments. libretexts.orglongdom.org For example, a NOESY cross-peak between a methyl group proton and a proton on the ring backbone would indicate that these two groups are on the same side of the molecule (cis-relationship). The magnitude of ¹H-¹H coupling constants also provides stereochemical information; large J-values between vicinal protons on a six-membered ring often indicate a trans-diaxial relationship, while smaller values suggest other arrangements. By combining all the NOESY correlations and coupling constant data, a complete 3D model of the molecule's relative configuration can be built.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry provides precise information about a molecule's mass and can offer clues about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or more decimal places). spectroscopyonline.comunivie.ac.at This allows for the unambiguous determination of the molecular formula. For this compound (C₂₄H₃₆O₈), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Molecular Formula: C₂₄H₃₆O₈

Calculated Monoisotopic Mass: 452.2410

Expected HRMS [M+H]⁺: 453.2483

Observing a peak at m/z 453.2483 in an HRMS spectrum would confirm the elemental composition of C₂₄H₃₆O₈. Analysis of the fragmentation patterns in the MS/MS spectrum would further support the proposed structure by showing characteristic losses of functional groups, such as water (H₂O) from the hydroxyl groups and acetic acid (CH₃COOH) from the acetate esters.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

While NMR provides a detailed picture of the molecular structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous evidence of the three-dimensional arrangement of atoms in the solid state. researchgate.netepfl.ch This technique can confirm the connectivity, relative stereochemistry, and, crucially, the absolute configuration of a chiral molecule. mdpi.com

To perform this analysis, a suitable single crystal of this compound must be grown and then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. researchgate.net For related compounds, X-ray analysis has been successfully used to establish the definitive structure and stereochemistry. researchgate.net If a suitable crystal of this compound were analyzed, it would yield precise data on bond lengths, bond angles, and torsion angles, confirming the chair/boat conformations of the rings and the spatial orientation of all substituents.

Furthermore, by using anomalous dispersion effects, often with the copper radiation used in laboratory diffractometers or by incorporating a heavy atom, the absolute configuration (e.g., the R/S designation at each chiral center) can be determined without ambiguity. mdpi.com

Table 3: Representative X-ray Crystallographic Data Table This table is a hypothetical representation of data that would be obtained from an X-ray analysis of this compound, as specific published data was not found.

Parameter Value
Empirical formula C₂₄H₃₆O₈
Formula weight 452.54
Crystal system Orthorhombic
Space group P2₁2₁2₁
a, b, c (Å) 8.0, 14.3, 22.6
α, β, γ (°) 90, 90, 90
Volume (ų) ~2580
Z (molecules/unit cell) 4
Density (calculated) (Mg/m³) ~1.16
Final R indices [I>2sigma(I)] R₁ = ~0.04, wR₂ = ~0.10

Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopic methods are crucial for determining the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of a molecule with left and right circularly polarized light, which provides information about its stereochemistry.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the stereochemistry of chiral molecules. It measures the difference in absorption of left and right circularly polarized light by a sample as a function of wavelength. For complex molecules such as neo-clerodane diterpenoids, experimental CD spectra are often compared with theoretically calculated spectra to assign the absolute configuration. researchgate.netnih.gov

The process typically involves acquiring the experimental CD spectrum of the natural product. Concurrently, computational methods are used to predict the theoretical CD spectra for all possible stereoisomers of the proposed structure. The absolute configuration of the natural product is then assigned by identifying the calculated spectrum that shows the best agreement with the experimental one. rsc.org For example, in the structural elucidation of new neo-clerodane diterpenoids from Ajuga pantantha, experimental and calculated electronic circular dichroism (ECD) data were essential in defining the absolute configurations of the isolated compounds. researchgate.netnih.gov The characteristic Cotton effects observed in the CD spectrum, which are the distinctive peaks and troughs in specific wavelength regions, provide the stereochemical information. plos.org

Table 1: Illustrative Electronic Circular Dichroism (ECD) Data for a neo-Clerodane Diterpenoid (Note: This table is a representation of typical data presented in research and not the specific experimental data for this compound.)

Wavelength (nm)Experimental Δε [M⁻¹cm⁻¹]Calculated Δε [M⁻¹cm⁻¹] for Isomer ACalculated Δε [M⁻¹cm⁻¹] for Isomer B
210+15.2+14.8-15.1
235-8.5-8.9+8.7
290+4.1+3.9-4.2

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. rsc.org Similar to CD, ORD spectra of chiral molecules are sensitive to their stereochemistry. The combination of CD and ORD, known as the Cotton effect, provides robust data for assigning absolute configurations. plos.org In the structural determination of Ajugarin-IV, a related compound, the CD spectrum of a derivative was used to confirm its absolute configuration by comparing it to that of Ajugarin-I, whose structure had been established by X-ray crystallography. rsc.org This comparative approach is common in natural product chemistry, where the chiroptical properties of a new compound are correlated with those of known analogues.

Computational Chemistry Approaches in Structural Elucidation (e.g., Density Functional Theory (DFT) Calculations for NMR Chemical Shift Prediction)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful ally in the structural elucidation of natural products. It allows for the prediction of spectroscopic parameters, which can then be compared with experimental data to validate or revise proposed structures.

DFT Calculations for NMR Chemical Shift Prediction

While experimental NMR provides the primary framework of a molecule's structure, ambiguities can arise, especially in stereochemically complex regions. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for a proposed structure with a high degree of accuracy. nih.gov This is particularly useful for distinguishing between possible diastereomers.

The process involves optimizing the geometry of each potential isomer using DFT methods, often with a specific functional and basis set (e.g., B3LYP/6-31G(d)). mdpi.com Following optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. csic.es The calculated shielding constants are then converted to chemical shifts and compared against the experimental values. A strong correlation between the experimental and calculated shifts for one isomer over others provides compelling evidence for its structure. nih.govacs.org This combined experimental-computational approach has been successfully used to revise the structures of previously misidentified clerodane diterpenes. nih.gov

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Proposed this compound Stereoisomer (Note: This table is a representation of the comparative data used in structural elucidation and not the specific experimental data for this compound.)

Carbon No.Experimental δc (ppm)Calculated δc (ppm)Difference (Δδ ppm)
138.538.9-0.4
219.219.0+0.2
342.142.5-0.4
435.836.1-0.3
555.655.2+0.4
1045.345.7-0.4

DFT in Conjunction with Chiroptical Methods

DFT is also the foundation for calculating the theoretical ECD spectra mentioned in the previous section. Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and rotational strengths of a molecule, which are then used to generate a simulated ECD spectrum. rsc.orgmdpi.com The ability to accurately predict both NMR and CD data for a set of possible structures provides a powerful, multi-faceted approach to confidently assign the correct and complete three-dimensional structure of complex molecules like this compound. mdpi.com

Total Synthesis and Semisynthesis of Ajugarin Iii and Its Analogues

Retrosynthetic Strategies for the Complex Clerodane Scaffold

The synthetic approach to any complex natural product begins with a retrosynthetic analysis, a process of deconstructing the target molecule into simpler, readily available starting materials. For the clerodane scaffold, this analysis is dominated by the strategic disassembly of the bicyclic decalin core and the installation of its characteristic side chains.

A common retrosynthetic blueprint for neo-clerodane diterpenoids like the ajugarins involves several key disconnections:

Side Chain Disconnection: The C-9 side chain, often a furan (B31954) or a related heterocyclic system, is typically disconnected early in the analysis. This simplifies the target to a functionalized decalin core, which constitutes the primary synthetic challenge.

Lactone Annulation: The butenolide or γ-lactone moieties fused to the decalin system are often envisioned as being formed in the later stages of the synthesis through annulation strategies on a pre-formed bicyclic intermediate.

Decalin Core Construction: The central challenge lies in the stereocontrolled synthesis of the cis- or trans-fused decalin skeleton. Retrosynthetic strategies often break the decalin ring system through reactions amenable to ring formation, such as the Diels-Alder reaction, radical cyclizations, or sequential annulation strategies. researchgate.netresearchgate.net

For instance, in the synthesis of related pentacyclic 19-nor-clerodanes, a primary disconnection involves the late-stage oxidative transformations to form the final lactone rings, tracing back to a common cis-decalin intermediate. nih.gov This core intermediate is, in turn, disconnected via a powerful asymmetric cycloaddition reaction, highlighting a convergent approach where complex fragments are synthesized separately and then joined. nih.gov This strategy allows for flexibility and the efficient construction of multiple stereocenters in a single step.

Key Methodologies and Transformations Employed in Total Synthesis of Related Ajugarins

The successful execution of a retrosynthetic plan relies on a toolbox of robust and selective chemical reactions. The synthesis of clerodane diterpenoids has served as a platform for the application and development of numerous powerful synthetic methods.

One of the cornerstone strategies for constructing the decalin core is the Diels-Alder reaction . This pericyclic reaction allows for the rapid assembly of the six-membered ring with excellent control over stereochemistry. For example, the total synthesis of (+)-teucvin, a related pentacyclic 19-nor-clerodane, features an ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder (IEDDA) reaction as a key step. nih.gov This transformation constructs the cis-decalin core bearing five contiguous stereocenters with high yield and stereoselectivity. nih.gov

Radical cyclizations have also emerged as a powerful tool. These reactions can form carbon-carbon bonds under mild conditions and are particularly useful for constructing polycyclic systems. While not specific to Ajugarin III, their application in the synthesis of other complex terpenes demonstrates their potential in accessing the clerodane skeleton. researchgate.net

Another significant transformation is the Tsuji-Trost allylation , which has been employed to construct bicyclic systems within the broader family of diterpenoid natural products. Furthermore, stereoselective glycosidation reactions are crucial for synthesizing analogues that feature sugar moieties. researchgate.net

The table below summarizes key transformations used in the synthesis of clerodane diterpenoids related to this compound.

TransformationKey Reagents/CatalystPurpose in SynthesisReference
Asymmetric IEDDA ReactionYtterbium catalyst, 4-methyl-2-pyroneConstruction of cis-decalin core with five stereocenters nih.gov
Stereoselective HydrogenationPd/C, H₂Setting the C8 configuration nih.gov
Intramolecular Diels-AlderHeat or Lewis AcidFormation of the decalin ring system researchgate.net
Nozaki-Hiyama-Kishi ReactionCrCl₂/NiCl₂Macrocyclization and fragment coupling researchgate.netnih.gov
Oxidative CyclizationRuO₄Stereoselective formation of THF rings nih.gov

Development of Novel Stereoselective and Regioselective Synthetic Routes to Clerodane Diterpenoids

The dense arrangement of stereocenters—often four or more in the decalin core alone—demands exceptional levels of stereocontrol. researchgate.net A major focus in the field has been the development of synthetic routes that can selectively generate the desired diastereomer.

Major strategies for achieving stereocontrol include:

Diastereoface-selective reactions on rigid ring systems: Once a part of the cyclic system is in place, its conformational rigidity can be exploited to direct incoming reagents to a specific face of the molecule. researchgate.net

Conformational control: Leveraging the thermodynamic preferences of rigid cyclic intermediates to favor the formation of the desired stereoisomer. researchgate.net

Diastereoselective cyclizations: Designing cyclization precursors that preferentially form one stereoisomer due to steric and electronic factors within the transition state. researchgate.net

A notable advancement is the use of chiral catalysts to induce enantioselectivity, as seen in the ytterbium-catalyzed IEDDA reaction for the synthesis of (+)-teucvin. nih.gov This approach establishes the absolute stereochemistry of the molecule early in the synthesis, which is then carried through subsequent steps.

Furthermore, enzymatic transformations are being explored to achieve high stereoselectivity. Diterpene synthases, for example, can convert achiral precursors like geranylgeranyl diphosphate into specific clerodane stereoisomers. nih.gov By mutating these enzymes, chemists can even redirect the stereochemical outcome of the cyclization, providing access to rare or unnatural clerodane diastereomers. nih.gov This bio-inspired approach offers a powerful alternative for controlling the complex stereochemistry of these molecules.

Semisynthetic Modifications of Isolated this compound for Structural Diversification

Semisynthesis, the chemical modification of an isolated natural product, is a powerful strategy for generating analogues for structure-activity relationship (SAR) studies and developing new therapeutic leads. While specific examples of semisynthesis starting from this compound are not extensively documented in readily available literature, work on closely related neo-clerodane diterpenoids provides a clear blueprint for potential modifications.

Salvinorin A, a potent κ-opioid receptor agonist, has been the subject of extensive semisynthetic work. nih.govnih.govcedarville.edu These studies provide valuable insights into how this compound could be modified:

Modification of the Furan Ring: The furan ring is a common site for modification. It can be hydrogenated, oxidized, or replaced with other heterocycles to probe its importance for biological activity. cedarville.edu

Ester Group Manipulation: The ester functionalities, such as the acetate (B1210297) group often present in ajugarins, can be hydrolyzed and re-esterified with a variety of different carboxylic acids to explore the impact of this substituent on potency and selectivity. nih.gov

Modifications to the Decalin Core: Hydroxyl groups on the decalin skeleton can be protected, oxidized, or inverted to investigate their role in receptor binding.

A particularly innovative approach to structural diversification is biotransformation . This method uses microorganisms to perform selective chemical reactions on the natural product scaffold. For example, the neo-clerodane scutebarbatine F was modified by Streptomyces sp. to produce nine new analogues through regioselective and stereoselective hydroxylation, acetylation, and deacetylation. frontiersin.org This technique allows for the functionalization of positions that are difficult to access through traditional chemical methods, highlighting a green and efficient route to novel analogues. frontiersin.org

Modification StrategyTarget MoietyExample ReactionPurposeReference
Heterocycle ReplacementFuran RingConversion to oxadiazole or oxazolineProbe SAR at opioid receptors cedarville.edu
Ester ModificationC2 AcetateHydrolysis followed by re-esterification with novel acidsExplore binding pocket depth and H-bond capabilities nih.gov
Microbial BiotransformationDecalin Core (C2, C18)Hydroxylation and acetylation by Streptomyces sp.Generate novel, polyoxygenated analogues frontiersin.org

Challenges and Advances in the Synthetic Accessibility of Polyoxygenated Diterpenes

The synthesis of polyoxygenated diterpenes like this compound is fraught with challenges that push the limits of modern organic synthesis. The high density of functional groups can lead to issues with chemoselectivity, where reagents react with undesired parts of the molecule. The complexity of the stereochemical landscape requires long and often inefficient synthetic sequences to ensure the correct relative and absolute stereochemistry. nih.gov

Key Challenges:

Stereochemical Complexity: The presence of numerous contiguous chiral centers requires highly stereoselective reactions and often necessitates lengthy synthetic routes. nih.gov

Chemoselectivity: The abundance of oxygen-containing functional groups (hydroxyls, esters, lactones, ethers) requires the extensive use of protecting groups to achieve selective transformations, adding to the step count. nih.gov

Scaffold Lability: The complex and strained ring systems can be prone to undesired rearrangements under various reaction conditions. nih.gov

Recent Advances: Despite these hurdles, significant progress has been made. The development of catalytic asymmetric methods has been a major breakthrough, enabling the enantioselective synthesis of key building blocks and intermediates. nih.gov

Chemoenzymatic synthesis represents another frontier, combining the power of traditional organic synthesis with the unparalleled selectivity of enzymes. nih.gov This hybrid approach can be used to perform difficult late-stage functionalizations on a synthetically derived core structure.

Furthermore, the field of synthetic biology is providing new avenues for producing complex diterpene skeletons. nih.gov By engineering microbes like E. coli, researchers can construct artificial biosynthetic pathways to produce the core clerodane scaffold, which can then be elaborated chemically. This approach has the potential to provide a more sustainable and scalable source of these valuable molecules, bypassing the challenges of a full de novo chemical synthesis. nih.gov

Investigation of Ajugarin Iii S Biological Activities and Underlying Mechanisms of Action

Anti-inflammatory Activity: Mechanistic Insights

The potential for chemical compounds to modulate inflammatory responses is a significant area of pharmacological research. This section explores the specific anti-inflammatory mechanisms of Ajugarin III.

Modulation of Inflammatory Signal Transduction Pathways

Signal transduction pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are critical in regulating the expression of inflammatory mediators. At present, there is no specific scientific literature available that investigates the modulatory effects of this compound on these or other inflammatory signal transduction pathways.

Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX), Lipoxygenase (LOX))

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes. nih.gov A common mechanism for anti-inflammatory drugs is the inhibition of these enzymes. nih.govphytopharmajournal.com However, a review of current scientific databases reveals no studies specifically examining the inhibitory activity of this compound against COX-1, COX-2, or LOX enzymes.

Regulation of Pro-inflammatory Cytokine and Mediator Production

Pro-inflammatory cytokines, including interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), are crucial signaling molecules that drive inflammatory responses. nih.govnih.govmdpi.com The ability of a compound to suppress the production of these cytokines is a key indicator of its anti-inflammatory potential. mdpi.com Currently, research specifically detailing the effects of this compound on the production of these pro-inflammatory cytokines and mediators has not been published in the scientific literature.

Antioxidant Activity: Molecular Mechanisms

Antioxidant activity involves the neutralization of reactive oxygen species (ROS), which can otherwise lead to cellular damage and contribute to inflammatory conditions. This section reviews the molecular mechanisms underlying the antioxidant potential of this compound.

Direct Free Radical Scavenging Efficacy

The ability of a compound to directly donate an electron to neutralize free radicals is a primary mechanism of antioxidant activity. mdpi.comresearchgate.net Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to determine this efficacy. mdpi.com To date, there are no available scientific studies that have evaluated or quantified the direct free radical scavenging efficacy of this compound.

Induction of Endogenous Antioxidant Defense Systems (e.g., Nrf2/Keap1/HO-1 Pathway Activation)

Beyond direct scavenging, another important antioxidant mechanism is the upregulation of the body's own defense systems. The Nrf2/Keap1/HO-1 pathway is a master regulator of cellular antioxidant responses, inducing the expression of numerous protective enzymes like heme oxygenase-1 (HO-1). nih.govnih.govmdpi.com While other related natural compounds have been studied for their effects on this pathway, there is currently no specific research demonstrating that this compound activates the Nrf2/Keap1/HO-1 signaling cascade. nih.govresearchgate.net

Based on a comprehensive review of the available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate the detailed article as per the provided outline.

Research concerning the neuroprotective, antifeedant, antimicrobial, and anticancer activities is prominently available for a closely related compound, Ajugarin I , but not for this compound. Specifically:

Studies detailing the amelioration of neuropathic pain through the modulation of TRPV1 and TRPM8 nociceptors have been conducted on Ajugarin I .

Investigations into the intervention in oxidative stress, apoptotic cascades (Bcl2/Bax, Caspase-3), and the regulation of neuroinflammatory pathways (NF-κB) have also focused on Ajugarin I .

Detailed mechanisms regarding antifeedant, antimicrobial, and anticancer activities for this compound are not sufficiently documented in the reviewed sources to fulfill the requirements of the requested article structure.

To maintain scientific accuracy and strictly adhere to the user's instructions to focus solely on this compound, the article cannot be generated at this time.

Structure Activity Relationship Sar Studies of Ajugarin Iii and Its Derivatives

Correlation between Specific Structural Motifs and Observed Biological Activities

The biological activity of Ajugarin III is intrinsically linked to its complex polycyclic neo-clerodane skeleton. Several structural motifs are considered crucial for its function. The core decalin ring system provides a rigid scaffold, orienting the various functional groups in a specific spatial arrangement for optimal interaction with biological targets.

Key structural features correlated with the insect antifeedant activity of this compound and related clerodanes include:

The Furan (B31954) Ring: The C-12 furan ring is a common feature in many active clerodane diterpenes and is often considered essential for activity. It is believed to act as a key binding element.

Oxygenation Pattern: The specific arrangement of oxygen-containing functional groups, such as hydroxyls, acetates, and epoxides at positions C-6, C-11, and C-19, significantly modulates the molecule's polarity and its ability to form hydrogen bonds with receptor sites. For instance, the acetyl group at C-6 in this compound is a point of variation among different Ajugarins and is known to influence the degree of antifeedant activity.

Systematic Evaluation of Functional Group Modifications and Stereochemical Influences

Systematic modifications of the functional groups on the this compound scaffold have provided deeper insights into its SAR. The stereochemistry of the molecule, with its multiple chiral centers, is fundamental to its activity, as specific stereoisomers often exhibit significantly different biological profiles. rsc.org

Modifications and their observed effects on activity in related clerodane systems suggest the following for this compound:

Esterification/De-esterification: The acetate (B1210297) group at C-6 is a primary target for modification. Changing the ester group to other alkyl or aryl esters can alter lipophilicity and steric bulk, thereby affecting absorption and target interaction. Conversely, hydrolysis to the free alcohol can either increase or decrease activity depending on the specific insect species, highlighting the nuanced nature of the interaction.

Side-Chain Modification: Alterations to the furan ring, such as reduction or replacement with other heterocyclic systems, often lead to a significant loss of antifeedant activity, reinforcing its importance.

Epoxide Ring Opening: The epoxide ring is another reactive site for modification. Nucleophilic opening of this ring can introduce new functional groups, but often disrupts the conformation required for activity.

Stereochemistry: The cis and trans fusion of the decalin rings establishes the molecule's three-dimensional shape. Inversion of stereocenters, particularly at the ring junctions (e.g., C-5 and C-10), dramatically alters the molecular conformation and typically results in a substantial decrease in biological activity.

Table 1: Hypothetical Activity of this compound Analogues Based on Functional Group Modifications in Clerodane Diterpenes
AnalogueModification from this compoundRelative Antifeedant Activity (%)
This compoundReference Compound100
Analogue AHydrolysis of C-6 acetate to hydroxyl75
Analogue BEpimerization at C-420
Analogue CReduction of the furan ring<10
Analogue DReplacement of C-6 acetate with a benzoyl group110

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchwithrowan.com For this compound and its analogues, a QSAR model could be developed to predict the insect antifeedant potency of novel derivatives before their synthesis, thus streamlining the discovery process. nih.gov

The development of a predictive 3D-QSAR model for this compound analogues would typically involve:

Data Set Assembly: A series of this compound derivatives with experimentally determined antifeedant activities would be compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules in the dataset are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each molecule. ijstr.org

Model Generation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a regression model linking the descriptors to the observed biological activity.

Validation: The model's predictive power is rigorously validated using internal (cross-validation) and external test sets of compounds not used in model generation.

The resulting QSAR model, often visualized as 3D contour maps, would highlight regions where modifications to the this compound structure are predicted to enhance or diminish activity. For example, a map might indicate that increased steric bulk is favored near the C-6 position, while positive electrostatic potential is detrimental near the furan ring.

Computational Docking and Molecular Dynamics Simulations to Elucidate Receptor Interactions

To understand how this compound exerts its antifeedant effect at a molecular level, computational docking and molecular dynamics (MD) simulations are invaluable tools. nih.govnih.gov These methods predict the binding mode and stability of a ligand within the active site of a target receptor, even when the receptor's structure is only known through homology modeling. grafiati.com

While the specific gustatory receptor for this compound in insects is not yet fully characterized, a hypothetical workflow would be:

Receptor Modeling: A 3D model of a plausible target protein, such as a gustatory receptor (GR) or a bitter taste receptor, is constructed.

Molecular Docking: this compound and its derivatives are computationally "docked" into the predicted binding site of the receptor. frontiersin.org Docking algorithms score the different binding poses based on factors like intermolecular energies and geometric complementarity. researchgate.net

Binding Pose Analysis: The most favorable binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and specific amino acid residues in the receptor.

Molecular Dynamics (MD) Simulations: The docked complex is subjected to MD simulations, which model the atomic movements over time. grafiati.com This provides insights into the stability of the ligand-receptor complex and can reveal conformational changes that occur upon binding.

These simulations can explain the SAR data, for instance, by showing that an active analogue forms a crucial hydrogen bond that an inactive one cannot.

Rational Design Principles for Optimizing Bioactivity of this compound Analogues

The insights gained from SAR, QSAR, and computational studies provide a foundation for the rational design of new this compound analogues with optimized bioactivity. nih.gov The goal is to enhance potency, selectivity, and metabolic stability. nih.gov

Key principles for the rational design of novel this compound derivatives include:

Scaffold Hopping and Simplification: While the neo-clerodane core is important, simplified structures that retain the key pharmacophoric features (the spatial arrangement of the furan ring, C-6 acetate, etc.) could lead to compounds that are easier to synthesize.

Bioisosteric Replacement: The furan ring, while critical, could be replaced by other five-membered heterocycles (e.g., thiophene, oxazole) to probe the importance of its electronic properties and potentially improve metabolic stability.

Targeted Modifications based on QSAR/Docking: QSAR contour maps and docking models can guide specific modifications. If a model suggests a pocket of empty space in the receptor, extending a substituent on the ligand to fill that space could enhance binding affinity. Similarly, introducing a hydrogen bond donor or acceptor to interact with a specific residue identified in docking studies is a common strategy.

Table 2: Design Strategy for Novel this compound Analogues
Design PrincipleProposed ModificationAnticipated Outcome
Increase HydrophobicityReplace C-6 acetate with a long-chain fatty acid esterEnhanced membrane permeability
Enhance H-BondingIntroduce a hydroxyl group at C-2 based on docking predictionIncreased binding affinity to receptor
Improve Metabolic StabilityReplace furan with a more stable isoxazole (B147169) ringLonger duration of action
Steric OptimizationSynthesize analogues with bulkier groups at C-19Probe steric limits of the binding pocket

Emerging Research Avenues and Future Directions for Ajugarin Iii

Discovery of Novel Cellular Targets and Signaling Pathways

Direct cellular targets and specific signaling pathways modulated by Ajugarin III are not yet extensively documented in peer-reviewed literature. However, research into closely related neo-clerodane diterpenoids provides a strong foundation for future studies. Compounds in this class have been shown to possess a range of biological activities, including anti-inflammatory, cytotoxic, and antiprotozoal effects. nih.govfrontiersin.org

For instance, studies on other neo-clerodane diterpenoids isolated from Scutellaria barbata have demonstrated inhibitory effects on the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in macrophage cells, suggesting an anti-inflammatory mechanism. acs.org Furthermore, the related compound Ajugarin I has been investigated for its ability to modulate the Nrf2/NF-κB signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation. nih.gov These findings strongly suggest that this compound may also interact with key proteins in inflammatory and stress-response pathways. Future research will likely focus on using techniques like thermal shift assays and affinity chromatography-mass spectrometry to pull down and identify specific protein binding partners of this compound, thereby elucidating its precise mechanism of action.

Table 1: Potential Biological Activities and Associated Pathways for Neo-Clerodane Diterpenoids Relevant to Future this compound Research
Biological ActivityPotential Signaling Pathway/TargetCompound Class/ExampleReference
Anti-inflammatoryInhibition of Nitric Oxide (NO) ProductionNeo-clerodanes from Scutellaria barbata acs.org
Anti-inflammatory / CytoprotectiveModulation of Nrf2/NF-κB SignalingAjugarin I nih.gov
Anti-inflammatoryInhibition of Cyclooxygenase-2 (COX-2)Ajugarin I vulcanchem.com
CytotoxicInduction of Apoptosis (e.g., via Caspase-3/Bax)Ajugarin I nih.gov
AntiviralInhibition of Influenza A VirusScutebarbatine F Metabolites nih.gov

Exploration of Metabolomic and Proteomic Signatures in Biological Systems Treated with this compound

The systemic effects of a bioactive compound can be comprehensively mapped by studying the global changes in metabolites (metabolomics) and proteins (proteomics). aua.gr To date, specific metabolomic or proteomic studies on biological systems treated with this compound have not been published. This represents a significant and promising area for future research.

A proteomic analysis, using techniques like Tandem Mass Tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), could reveal which proteins are up- or down-regulated in cells or tissues upon exposure to this compound. mdpi.commdpi.com This could uncover compensatory mechanisms or identify entire pathways affected by the compound. mdpi.com Similarly, untargeted metabolomics using UHPLC-MS/MS would identify alterations in the cellular metabolome, highlighting changes in key metabolic pathways such as energy metabolism, lipid metabolism, or amino acid synthesis that are impacted by this compound. frontiersin.orgjfda-online.com Integrating these "omics" datasets would provide a powerful, unbiased view of the compound's mechanism of action and potential off-target effects.

Table 2: Illustrative Example of Potential Findings from a Future Proteomic Study of Cells Treated with this compound
Protein TargetBiological ProcessHypothetical ChangeImplication
NF-κB p65Inflammation, TranscriptionDown-regulatedSuggests anti-inflammatory activity
Heme Oxygenase-1 (HO-1)Antioxidant ResponseUp-regulatedIndicates activation of the Nrf2 pathway
Caspase-3ApoptosisUp-regulatedPoints to a potential cytotoxic/anti-cancer mechanism
Fatty Acid SynthaseLipid MetabolismDown-regulatedMay indicate an effect on cellular energy and membrane synthesis
Matrix Metalloproteinase-9Extracellular Matrix RemodelingDown-regulatedCould imply a role in controlling cancer metastasis or fibrosis

Biotechnological Approaches for Enhanced Production of this compound

The reliance on harvesting wild plants for valuable metabolites is often unsustainable. dntb.gov.ua Plant cell culture technologies offer a controlled and sustainable alternative for the production of complex phytochemicals, including neo-clerodane terpenoids. researchgate.netnih.gov Research has demonstrated that cell cultures from various Ajuga species can produce a range of bioactive compounds. mdpi.com

Callus and suspension cultures of several Ajuga taxa have been successfully established and shown to produce metabolites like phytoecdysteroids and phenolics. nih.govmdpi.com The production of these compounds can be significantly enhanced through strategies like elicitation, where a signaling molecule such as methyl jasmonate is added to the culture to stimulate the plant's defense pathways and, consequently, the production of secondary metabolites. dntb.gov.uanih.gov Another approach involves engineering microbes like Escherichia coli with truncated artificial pathways to produce the core carbon skeletons of diterpenoids, which can then be modified further. beilstein-journals.orgresearchgate.net Applying these biotechnological strategies specifically to optimize this compound yield is a key future direction.

Table 3: Summary of Biotechnological Systems for Producing Bioactive Metabolites from the Genus Ajuga
Ajuga SpeciesCulture TypeBioactive Compound Classes ProducedEnhancement StrategyReference
A. turkestanicaCallus, SuspensionPhytoecdysteroids (Turkesterone), PhenylpropanoidsElicitation with methyl jasmonate nih.gov
A. reptansCell CulturePhytoecdysteroids, Phenolics, AnthocyaninsNot specified researchgate.net
A. genevensisCell CulturePhytoecdysteroids (20-hydroxyecdysone)Not specified mdpi.com
VariousEngineered E. coliClerodane Diterpene Skeletons (Terpentetriene)Metabolic pathway engineering beilstein-journals.orgresearchgate.net

Chemoenzymatic Synthesis Strategies for Analogues

The structural complexity of natural products like this compound makes their total chemical synthesis challenging. beilstein-journals.org Chemoenzymatic synthesis, which combines the precision of enzymes with the versatility of chemical reactions, offers a powerful strategy to create analogues of these molecules. mdpi.combeilstein-journals.org This approach can be used to generate novel compounds with improved potency, selectivity, or pharmacokinetic properties.

For instance, microbial biotransformation has been successfully used to modify a related neo-clerodane diterpenoid, scutebarbatine F, using Streptomyces species. nih.govfrontiersin.org This process introduced hydroxyl and acetyl groups at specific positions that are difficult to target with conventional chemistry, yielding nine new analogues. nih.gov Similarly, enzymes like lipases can be used for stereoselective reactions, while terpene synthases can be combined with chemically synthesized modified precursors to generate unnatural terpenoids. beilstein-journals.orgmdpi.com Applying a chemoenzymatic approach to this compound would involve using it as a starting scaffold and employing a panel of enzymes (e.g., P450s, hydrolases, acyltransferases) or whole-cell biotransformation systems to create a library of new derivatives for biological screening.

Table 4: Chemoenzymatic Strategies Applicable to the Synthesis of this compound Analogues
StrategyDescriptionExample Application (on related compounds)Reference
Whole-Cell BiotransformationUsing microbial cells to perform specific chemical modifications (e.g., hydroxylation, acetylation) on a substrate.Modification of scutebarbatine F by Streptomyces sp. nih.govfrontiersin.org
Kinetic ResolutionUsing an enzyme (e.g., lipase) to selectively react with one enantiomer in a racemic mixture, allowing separation.Synthesis of stereoisomers of 2,3-dimethylglyceric acid ethyl ester. mdpi.com
Engineered Biosynthetic PathwaysCombining enzymes from different organisms in a host microbe to produce a desired scaffold from simple precursors.Production of clerodane skeletons in E. coli. beilstein-journals.orgresearchgate.net
Tandem CatalysisCombining a chemical catalyst and an enzyme in a one-pot reaction to perform sequential transformations.Thiol-free synthesis of β-ketosulfides. beilstein-journals.org

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The journey from a natural product to a therapeutic agent is inherently interdisciplinary, requiring a synergistic combination of chemical biology and medicinal chemistry. Chemical biology utilizes chemical tools to probe and understand biological systems, while medicinal chemistry focuses on the design and synthesis of molecules to treat disease. biosynth.com For this compound, this integrated approach is essential for progress.

A future research workflow would involve:

Production & Isolation: Utilizing biotechnological methods (Section 8.4) for a sustainable supply of this compound.

Target Identification: Employing chemical biology tools, including proteomic and metabolomic profiling (Section 8.2), to identify the compound's cellular targets and affected pathways (Section 8.1).

Lead Optimization: Using the structural information of this compound and its targets, medicinal chemists can design and synthesize novel analogues via chemoenzymatic strategies (Section 8.5) to enhance desired activities and reduce potential toxicity.

Mechanism Validation: Applying advanced in situ spectroscopic techniques (Section 8.3) to observe how these optimized analogues interact with their targets in a cellular context.

This iterative cycle of design, synthesis, and biological testing, fueled by insights from multiple disciplines, represents the most robust path forward for translating the potential of this compound into tangible scientific and medical advancements.

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